N-(4-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide involves the integration of arylalkyl substituents to improve potency and selectivity at D(2)-like receptors. Arylalkyl moieties, such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, contribute to the composite structure responsible for selective and potent receptor interaction (Sikazwe et al., 2009).
Molecular Structure Analysis
Piperazine derivatives, including our molecule of interest, are central to the rational design of drugs. These compounds exhibit a broad spectrum of therapeutic uses, reflecting the structural diversity that piperazine scaffolds can provide. Modifications to the piperazine nucleus significantly affect the medicinal potential of the resultant molecules, indicating the critical role of molecular structure in drug design (Rathi et al., 2016).
Chemical Reactions and Properties
The reactivity of piperazine analogues, including this compound, involves interactions with various biochemical pathways, especially targeting Mycobacterium tuberculosis. Piperazine serves as a versatile scaffold, with recent molecules displaying activity against multidrug-resistant strains. This highlights the compound's role in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Physical Properties Analysis
Fluorine compounds, including those bearing the piperazine moiety, exhibit improved physical and chemical properties due to the presence of fluorinated atoms. These properties include increased electronegativity, stability of formed carbanions, and enhanced hydrophobic effects, which contribute to good biological activities (Bakhotmah & Al-Otaibi, 2020).
Chemical Properties Analysis
The N-dealkylation of arylpiperazine derivatives is a significant metabolic pathway for compounds within this class, affecting their disposition and pharmacological actions. This process, primarily mediated by CYP3A4, leads to the formation of 1-aryl-piperazines, which possess a variety of effects on neurotransmitter receptors, demonstrating the complex chemical behavior of these molecules within biological systems (Caccia, 2007).
properties
IUPAC Name |
N-(4-fluorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c21-18-8-10-19(11-9-18)22-20(25)24-15-13-23(14-16-24)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H,22,25)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJMTDRGVCGQAB-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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